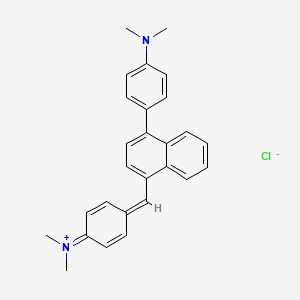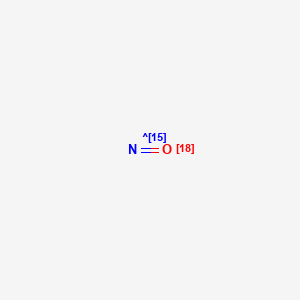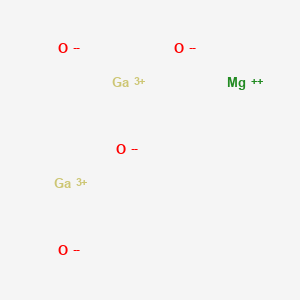![molecular formula C7H12N6S2 B577320 [(Z)-[(2Z)-2-(carbamothioylhydrazinylidene)cyclopentylidene]amino]thiourea CAS No. 1081-49-8](/img/structure/B577320.png)
[(Z)-[(2Z)-2-(carbamothioylhydrazinylidene)cyclopentylidene]amino]thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(Z)-[(2Z)-2-(carbamothioylhydrazinylidene)cyclopentylidene]amino]thiourea: is a chemical compound with the molecular formula C₇H₁₂N₆S₂ and a molecular weight of 244.34 g/mol This compound is known for its unique structure, which includes a cyclopentanedione core with two thiosemicarbazone groups attached
準備方法
Synthetic Routes and Reaction Conditions: [(Z)-[(2Z)-2-(carbamothioylhydrazinylidene)cyclopentylidene]amino]thiourea can be synthesized through the reaction of 1,2-cyclopentanedione with thiosemicarbazide. The reaction typically involves the following steps:
- Dissolve 1,2-cyclopentanedione in an appropriate solvent, such as ethanol or methanol.
- Add thiosemicarbazide to the solution and stir the mixture at room temperature.
- Allow the reaction to proceed for several hours, during which the product precipitates out of the solution.
- Filter the precipitate and wash it with cold solvent to obtain the pure compound .
Industrial Production Methods:
化学反応の分析
Types of Reactions: [(Z)-[(2Z)-2-(carbamothioylhydrazinylidene)cyclopentylidene]amino]thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiosemicarbazone groups to their corresponding amines.
Substitution: The thiosemicarbazone groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under mild conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiosemicarbazone derivatives.
科学的研究の応用
作用機序
The mechanism of action of 1,2-cyclopentanedione bis(thiosemicarbazone) involves its ability to chelate metal ions, forming stable complexes that can interact with biological targets. The compound’s thiosemicarbazone groups can bind to metal ions, such as copper, nickel, and platinum, leading to the inhibition of enzymes and disruption of cellular processes. This chelation mechanism is particularly important in its anticancer and antimicrobial activities .
類似化合物との比較
1,2-Cyclohexanedione bis(thiosemicarbazone): Similar structure but with a six-membered ring instead of a five-membered ring.
1,2-Cyclopentanedione bis(semicarbazone): Similar structure but with semicarbazone groups instead of thiosemicarbazone groups.
1,2-Cyclopentanedione bis(phenylhydrazone): Similar structure but with phenylhydrazone groups instead of thiosemicarbazone groups.
Uniqueness: [(Z)-[(2Z)-2-(carbamothioylhydrazinylidene)cyclopentylidene]amino]thiourea is unique due to its specific combination of a cyclopentanedione core and thiosemicarbazone groups, which confer distinct chemical and biological properties.
特性
CAS番号 |
1081-49-8 |
|---|---|
分子式 |
C7H12N6S2 |
分子量 |
244.335 |
IUPAC名 |
[(Z)-[(2Z)-2-(carbamothioylhydrazinylidene)cyclopentylidene]amino]thiourea |
InChI |
InChI=1S/C7H12N6S2/c8-6(14)12-10-4-2-1-3-5(4)11-13-7(9)15/h1-3H2,(H3,8,12,14)(H3,9,13,15)/b10-4-,11-5- |
InChIキー |
GZANINPJUZYTLG-GGXLTUIBSA-N |
SMILES |
C1CC(=NNC(=S)N)C(=NNC(=S)N)C1 |
同義語 |
1,2-Cyclopentanedione bis(thiosemicarbazone) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[1,3]Thiazolo[5,4-e][1,2]benzothiazole](/img/structure/B577237.png)
![1H-Benzo[4,5]imidazo[1,2-c][1,2,3]triazole](/img/structure/B577240.png)
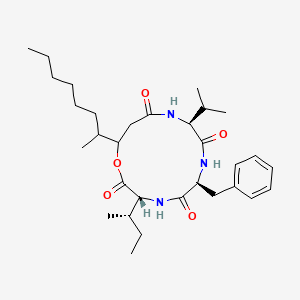

![(1R)-1-[(2S,3R,4R,5R)-4-amino-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]ethane-1,2-diol](/img/structure/B577246.png)
![1,1'-[Ethylenebis(oxymethylene)]dipyridinium diperchlorate](/img/structure/B577247.png)
![[(1S,4S,6R,7R,13R,14S)-6,11-dimethyl-16-oxo-5,9,15,17-tetraoxapentacyclo[11.2.2.01,14.04,6.08,12]heptadeca-8(12),10-dien-7-yl] acetate](/img/structure/B577249.png)
![[R,(+)]-3-O-Benzyl-2-O-stearoyl-L-glycerol](/img/structure/B577250.png)
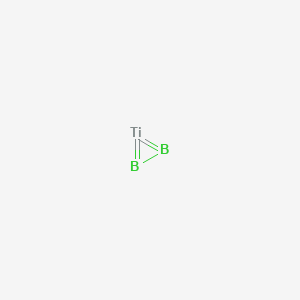
![(1R)-1-[(2S,3R,4R,5S)-4-amino-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]ethane-1,2-diol](/img/structure/B577253.png)

